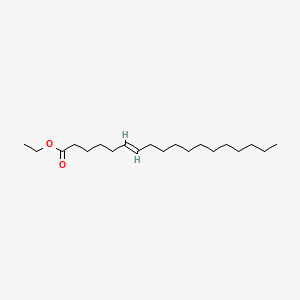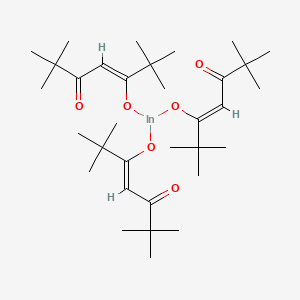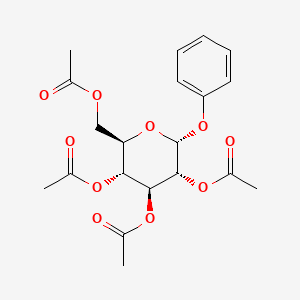
Petroselaidic acid ethyl ester
描述
Petroselaidic acid ethyl ester, also known as ethyl petroselaidate, is a chemical compound with the empirical formula C20H38O2 and a molecular weight of 310.51 g/mol . It is an ester derivative of petroselaidic acid, a monounsaturated fatty acid found in various plant oils . This compound is widely used in scientific research, particularly in the field of lipid chemistry and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
Petroselaidic acid ethyl ester can be synthesized through the esterification of petroselaidic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions . The reaction can be represented as follows:
Petroselaidic acid+Ethanol→Petroselaidic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity . The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Petroselaidic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to petroselaidic acid and ethanol in the presence of an acid or base catalyst.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols under specific conditions.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as dilute hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Hydrolysis: Petroselaidic acid and ethanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
科学研究应用
Petroselaidic acid ethyl ester is used in various scientific research applications, including:
Lipid Metabolism Studies: It serves as a valuable tool in studying lipid metabolism and lipid-mediated cellular processes.
Biochemistry: The compound is used to investigate the biochemical pathways involving fatty acids and their derivatives.
Pharmaceutical Research: It is used in the development of lipid-based drug delivery systems and other pharmaceutical formulations.
Industrial Applications: The ester is used in the production of bio-based lubricants and surfactants.
作用机制
The mechanism of action of petroselaidic acid ethyl ester involves its interaction with lipid metabolic pathways. The ester is hydrolyzed to release petroselaidic acid, which then participates in various biochemical processes . The molecular targets and pathways involved include enzymes like lipases and fatty acid desaturases, which play crucial roles in lipid metabolism .
相似化合物的比较
Petroselaidic acid ethyl ester can be compared with other similar compounds, such as:
Oleic Acid Ethyl Ester: Both are monounsaturated fatty acid esters, but oleic acid ethyl ester has a different position of the double bond.
Linoleic Acid Ethyl Ester: This compound has two double bonds, making it a polyunsaturated fatty acid ester.
Stearic Acid Ethyl Ester: This is a saturated fatty acid ester with no double bonds.
Uniqueness
This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity . This positional isomerism distinguishes it from other fatty acid esters and makes it a valuable compound for specific research applications .
属性
IUPAC Name |
ethyl (E)-octadec-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUZCNYUCLNCKN-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)


![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)





![4-[2-(Diethylamino)ethoxy]benzoic acid](/img/structure/B3130401.png)

